Bienvenue dans la boutique en ligne BenchChem!

furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Medicinal Chemistry Drug-likeness β-Carboline Scaffolds

This compound features a rare 8-methoxy substitution and an N-2 furan-2-carbonyl group on the tetrahydro-β-carboline scaffold, creating a zero-HBD profile atypical for this class. This physicochemical uniqueness supports fragment-based screening and SAR studies of N-2 acylation. Note: No vendor biological annotation exists. Procurement must be paired with in-house counter-screening and selectivity budgeting due to the complete absence of published pharmacological data for this precise molecule.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B5975535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C17H16N2O3/c1-21-11-4-5-14-12(9-11)13-10-19(7-6-15(13)18-14)17(20)16-3-2-8-22-16/h2-5,8-9,18H,6-7,10H2,1H3
InChIKeyYLGCSCXADZCSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone – Core Chemical Identity and Sourcing Snapshot


furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (C17H16N2O3, MW 296.32 g/mol) is a synthetic small molecule belonging to the tetrahydro-β-carboline (THβC) class, a privileged scaffold in medicinal chemistry. The compound features an 8-methoxy-substituted, partially saturated pyrido[4,3-b]indole core acylated at the N-2 position with a furan-2-carbonyl group. It is currently listed in commercial screening libraries as a research-grade chemical . Critically, no peer-reviewed primary literature, patent filing, or authoritative bioactivity database (e.g., ChEMBL, PubChem BioAssay) could be identified that reports quantitative pharmacological data for this precise compound, marking a significant evidence gap for direct procurement decisions based on biological differentiation [1].

Why Generic Tetrahydro-β-Carboline Scaffolds Cannot Substitute for furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone in Targeted Research


Tetrahydro-β-carbolines (THβCs) exhibit widely divergent biological profiles depending on subtle variations in substitution pattern, ring saturation, and N-acylation. The 8-methoxy group on the indolic ring is a critical pharmacophoric element known to influence binding kinetics and metabolic stability within this scaffold class, while the furan-2-carbonyl substituent at the N-2 position introduces a distinct hydrogen-bond acceptor geometry and electronic character compared to common acetyl, benzoyl, or unsubstituted analogs [1]. Because structure-activity relationships (SAR) within the pyrido[4,3-b]indole series are non-linear and highly context-dependent, substituting a generic THβC—even one with superficial similarity—risks loss of key molecular recognition features essential for on-target engagement. Without direct comparative pharmacological data, generic substitution remains a high-risk procurement strategy [2].

Quantitative Evidence Dossier: Evaluating furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone Against Closest Analogs


Molecular Descriptor Differentiation: Hydrogen-Bond Donor Count vs. Drug-Like β-Carboline Comparators

The target compound possesses zero hydrogen-bond donors (HBDs), a property that distinguishes it from the majority of biologically active tetrahydro-β-carbolines such as harmine (1 HBD), harmane (1 HBD), and pinoline (2 HBDs). A zero-HBD profile within this scaffold class is atypical and correlates with improved passive membrane permeability and reduced susceptibility to P-glycoprotein-mediated efflux, based on established drug-likeness rules [1]. However, this is a class-level inference; direct permeability measurements for the target compound against named comparators are not available.

Medicinal Chemistry Drug-likeness β-Carboline Scaffolds

Physicochemical Benchmarking: Calculated logP Comparison with Structurally Proximal Analogs

The calculated logP of the target compound is approximately 3.06 [1]. This places it in the moderately lipophilic range, comparable to 2-acetyl-8-methoxy-THβC derivatives (estimated logP ~2.8–3.4) but notably higher than the more polar, carboxylate-bearing tetrahydro-β-carboline natural products. Lipophilicity is a key determinant of non-specific protein binding and in vivo distribution volume. The absence of a directly measured logP (e.g., shake-flask) or comparative data against exact structural analogs limits the precision of this differentiation.

Physicochemical Properties Lipophilicity β-Carboline Derivatives

Structural Uniqueness Within Pyrido[4,3-b]indole Chemical Space

A substructure search of publicly available screening collections reveals that the combination of an 8-methoxy substituent with an N-2 furan-2-carbonyl group on the 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold is sparsely represented. By contrast, N-2 acetyl, benzoyl, and tert-butoxycarbonyl (Boc) analogs are abundant [1]. The furan ring introduces a distinct heteroaromatic hydrogen-bond acceptor that is absent in simple alkyl- or phenyl-acylated analogs. This structural feature may confer unique protein-ligand interaction patterns, although no co-crystal structure or binding assay data are available for the target compound.

Chemoinformatics Chemical Space Analysis Pyrido[4,3-b]indole Library

Absence of Documented Off-Target Activity vs. Polypharmacological β-Carboline Comparators

Many naturally occurring tetrahydro-β-carbolines (e.g., harmine, harmaline) exhibit polypharmacology, inhibiting monoamine oxidase-A (MAO-A), cyclin-dependent kinases (CDKs), and imidazoline receptors at overlapping concentrations, which complicates their use as chemical probes [1]. The target compound has no documented activity against any of these classical β-carboline targets in public databases, which may indicate either genuine selectivity or simply a lack of broad pharmacological profiling. Without direct selectivity panel data against the named comparators, this absence of reported off-target activity cannot be attributed to improved target selectivity.

Target Selectivity Polypharmacology β-Carboline Alkaloids

Application Scenarios for furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone Based on Available Evidence


Scaffold-Hopping and Diversity-Oriented Screening Library Expansion

The structural rarity of the 8-methoxy + N-2 furan-2-carbonyl combination within the pyrido[4,3-b]indole chemical space makes this compound a rational procurement choice for research groups seeking to expand the scaffold diversity of bespoke screening collections. Its zero-HBD profile, atypical for a THβC, further supports its inclusion in fragment-based or phenotypic screens where physicochemical diversity is prioritized [1]. However, researchers should budget for in-house counter-screening and selectivity profiling, as no vendor-supplied biological annotation exists for this compound.

Starting Point for Structure-Activity Relationship (SAR) Exploration of N-2 Acylated β-Carbolines

Medicinal chemistry teams investigating the SAR of N-2 substitution on the tetrahydro-β-carboline scaffold may use this compound as a reference point for furan-containing analogs. By benchmarking against the abundant N-2 acetyl and N-2 Boc derivatives, researchers can systematically probe the contribution of the furan oxygen to target binding and metabolic stability. This application derives directly from the structural uniqueness evidence identified in Section 3 [1].

Negative Control or Chemical Probe Candidate Requiring Full Pharmacological Annotation

Given the complete absence of reported bioactivity against classical β-carboline targets such as MAO-A, CDKs, and imidazoline receptors, this compound may serve as a starting point for developing a selective chemical probe—provided the purchasing laboratory commits to comprehensive selectivity profiling against a panel of known β-carboline off-targets. The clean database profile noted in Section 3 supports this application, but the procurement decision must account for the cost and time required for de novo pharmacological characterization [1].

Quote Request

Request a Quote for furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.